molecular formula C16H21NO3 B2829780 (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one CAS No. 113543-30-9

(S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one

Cat. No. B2829780
CAS RN: 113543-30-9
M. Wt: 275.348
InChI Key: YYUTVRHBEQTSJS-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one, also known as (S)-BMO, is a synthetic compound that has a wide range of applications in the scientific research and laboratory settings. (S)-BMO is a versatile compound that can be used to synthesize a range of different compounds and molecules. It has been used in a variety of different research studies and experiments, and is used in the production of pharmaceuticals, cosmetics, and other products.

Scientific Research Applications

Synthesis and Molecular Structure

  • Oligomer Synthesis : The synthesis of oligomers containing trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones is achieved starting from benzyl-N-Boc-(3R)-aminobutanoate. These molecules fold in ordered structures, suggesting a new class of pseudoprolines for controlling peptide bond conformation (Lucarini & Tomasini, 2001).

  • Chiral Auxiliary Applications : 4-Substituted-5,5-dimethyl oxazolidin-2-ones, derived from α-amino acids, are used as chiral auxiliaries for stereoselective enolate alkylations and conjugate additions (Davies & Sanganee, 1995).

  • Hydrogen Bonding and Structural Analysis : A study on oxazolidin-2-ones as protective groups for 1,2-amino alcohols shows various weak interactions like C-H···O and π-π stacking interactions in their structures (Nogueira et al., 2015).

Synthetic Methods and Applications

  • Enantioselective Synthesis : The use of titanium enolates of acyl-oxazolidinones for enantioselective synthesis of γ-amino acids and γ-lactams highlights their potential in creating new stereogenic centers (Brenner & Seebach, 1999).

  • Anticancer Activity : 3,4-Disubstituted oxazolidin-2-ones show potential as anticancer agents due to their structure similar to ceramide, indicating their use in medicinal chemistry (Singh et al., 2011).

  • Lipase Catalyzed Kinetic Resolution : This process is used for producing intermediates for cholesterol absorption inhibitors, demonstrating the compound's utility in pharmaceutical synthesis (Singh et al., 2013).

Photophysical Properties and Crystal Structures

  • Photophysical Properties : A new Schiff base synthesized from oxazolidin-2-one shows potential applications in organic light emitting devices and nonlinear optical materials due to its photophysical properties (Kumari et al., 2016).

  • X-Ray Molecular Structures : The alkylation of oxazolidinones and subsequent analysis using X-ray crystallography helps understand their molecular structures and potential applications (Abell et al., 1996).

properties

IUPAC Name

(4S)-4-benzyl-3-(4-methylpentanoyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-12(2)8-9-15(18)17-14(11-20-16(17)19)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUTVRHBEQTSJS-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)N1C(COC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one

Synthesis routes and methods

Procedure details

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